An In-Depth Technical Guide to 8-Nitroquinolin-3-amine: Properties, Structure, and Synthetic Utility
An In-Depth Technical Guide to 8-Nitroquinolin-3-amine: Properties, Structure, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this versatile family, 8-Nitroquinolin-3-amine emerges as a particularly valuable synthetic intermediate. Possessing both an electron-withdrawing nitro group and a nucleophilic amino group on the quinoline core, this molecule offers a unique platform for diverse chemical modifications. This dual functionality allows for regioselective reactions, making it a strategic building block in the synthesis of complex molecular architectures for drug discovery and materials science.[4] This guide provides a comprehensive technical overview of its chemical properties, structural features, spectroscopic signature, and its application as a key intermediate in advanced synthesis.
Section 1: Core Chemical and Physical Properties
8-Nitroquinolin-3-amine is a stable organic compound under standard conditions, though it should be stored in a dry, light-proof environment to prevent degradation.[4][5] Its core structure consists of a bicyclic quinoline system substituted with a nitro group at the 8-position and an amine group at the 3-position. The interplay between the electron-donating amine and the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the aromatic system.
Structural Diagram
Caption: Chemical structure of 8-Nitroquinolin-3-amine.
Physicochemical Data
The key quantitative properties of 8-Nitroquinolin-3-amine are summarized below for quick reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 73868-15-2 | [4][5] |
| Molecular Formula | C₉H₇N₃O₂ | [4][5] |
| Molecular Weight | 189.17 g/mol | [4][5] |
| Melting Point | 187-188.5 °C | [4] |
| Boiling Point (Predicted) | 397.6 ± 27.0 °C | [4] |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [4] |
| MDL Number | MFCD28133452 | [4][5] |
| SMILES | NC1=CC2=CC=CC(=O)=C2N=C1 | [5] |
Section 2: Spectroscopic Profile
While specific spectral data for 8-Nitroquinolin-3-amine is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles. This predictive analysis is crucial for reaction monitoring and structural confirmation.
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Infrared (IR) Spectroscopy : As a primary aromatic amine, the IR spectrum is expected to show two characteristic N-H stretching bands between 3300 and 3500 cm⁻¹.[6][7] A sharp N-H bending vibration should also be visible in the 1580-1650 cm⁻¹ region.[8] The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[8]
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¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum will display a series of doublets and triplets corresponding to the protons on the quinoline core. The protons ortho and para to the amino group will be shielded (shifted upfield), while those near the nitro group will be deshielded (shifted downfield). The N-H protons will likely appear as a broad signal, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy : The quinoline core will present nine distinct signals in the aromatic region. The carbon atom attached to the amino group (C3) will be significantly shielded, while the carbon attached to the nitro group (C8) will be deshielded.
-
Mass Spectrometry : Following the nitrogen rule, the odd number of nitrogen atoms (three) in the molecule dictates an odd-numbered molecular ion peak in the mass spectrum.[6][7] Therefore, the molecular ion [M]⁺ should appear at m/z = 189.
Section 3: Synthesis and Reactivity
8-Nitroquinolin-3-amine is primarily valued as a synthetic intermediate. Its preparation and subsequent reactions leverage the distinct properties of its functional groups. While classical methods for introducing an amino group often involve harsh conditions, modern techniques like Vicarious Nucleophilic Substitution (VNS) of hydrogen offer a more elegant and efficient route for the amination of electron-deficient nitroaromatics like nitroquinolines.[9]
Experimental Protocol: Synthesis via Vicarious Nucleophilic Substitution (VNS)
This protocol describes a conceptual pathway for the amination of a nitroquinoline derivative, illustrating a state-of-the-art method relevant to the synthesis of compounds like 8-Nitroquinolin-3-amine. The VNS reaction allows for the direct introduction of an amino group by substituting a hydrogen atom, a process that is highly regioselective due to the electronic guidance of the nitro group.[9]
Causality: The choice of a strong base like potassium tert-butoxide (t-BuOK) is critical. It deprotonates the aminating agent, generating a potent nucleophile. The reaction is performed in an anhydrous polar aprotic solvent like THF to ensure the stability and reactivity of the base and the intermediate anionic σ-complex. The low temperature at the start controls the initial exothermic addition, while refluxing drives the reaction to completion.
Methodology:
-
Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve the starting nitroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Generation: In a separate flask, suspend the aminating agent (e.g., 4-amino-1,2,4-triazole or hydroxylamine, 1.2 eq) and potassium tert-butoxide (2.5 eq) in anhydrous THF. Stir the suspension at room temperature for 15 minutes.
-
Nucleophilic Addition: Cool the nitroquinoline solution to -40 °C using an appropriate cooling bath. Add the suspension of the activated nucleophile dropwise over 30 minutes, maintaining the low temperature. The formation of a colored solution indicates the formation of the intermediate σ-complex.
-
Oxidation/Elimination: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture and quench by carefully adding an aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product using column chromatography on silica gel to yield the pure aminated nitroquinoline derivative.
VNS Workflow Diagram
Caption: Generalized workflow for the VNS amination of nitroquinolines.
Section 4: Applications in Drug Discovery and Materials Science
The true value of 8-Nitroquinolin-3-amine lies in its potential as a versatile scaffold. The amino and nitro groups serve as synthetic handles for building molecular complexity, enabling the development of novel therapeutic agents and functional materials.
-
Antiparasitic and Antimicrobial Agents : The 8-aminoquinoline core is the basis for crucial antimalarial drugs like primaquine and tafenoquine, which are essential for eradicating the dormant liver stages of Plasmodium vivax.[2] 8-Nitroquinolin-3-amine serves as a key precursor for novel derivatives in this class. By modifying the amino group to introduce various side chains and subsequently reducing the nitro group to another amine for further functionalization, researchers can generate libraries of compounds to screen for enhanced activity against drug-resistant parasites and other microbes.[4][10]
-
Anticancer Drug Development : Many quinoline-based compounds have been investigated as anticancer agents.[1] The 8-Nitroquinolin-3-amine scaffold can be used to synthesize inhibitors of key cellular processes. For instance, derivatives of 8-hydroxyquinoline (which can be synthesized from aminoquinolines) act as metal chelators, disrupting enzymatic functions vital for cancer cell proliferation.[3][11]
-
Fluorescent Probes and Sensors : The inherent fluorescence of the quinoline ring system can be modulated by attached functional groups. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) can create compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT). This makes 8-Nitroquinolin-3-amine a promising starting material for the design of fluorescent probes that can detect specific ions, molecules, or changes in the cellular environment.[4]
Application Pathways Diagram
Caption: Synthetic pathways from 8-Nitroquinolin-3-amine to key applications.
Conclusion
8-Nitroquinolin-3-amine is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its dual-handle synthetic versatility make it an invaluable building block. By enabling access to novel chemical space around the privileged quinoline core, 8-Nitroquinolin-3-amine will continue to empower researchers in the development of next-generation drugs and advanced functional materials.
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